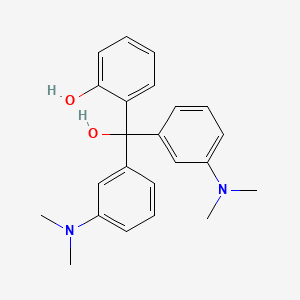
(12Z,14Z)-11-hydroxyicosa-12,14-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(12Z,14Z)-11-hydroxyicosa-12,14-dienoic acid is a unique organic compound characterized by its hydroxy group and conjugated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (12Z,14Z)-11-hydroxyicosa-12,14-dienoic acid typically involves the use of specific catalysts and reaction conditions to ensure the correct configuration of the double bonds and the placement of the hydroxy group. One common method involves the hydroboration-oxidation of a precursor diene, followed by selective oxidation to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(12Z,14Z)-11-hydroxyicosa-12,14-dienoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like chromium trioxide or PCC.
Reduction: The double bonds can be reduced to single bonds using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Tosyl chloride in pyridine.
Major Products
Oxidation: Formation of a keto derivative.
Reduction: Formation of a saturated fatty acid.
Substitution: Formation of tosylate derivatives.
Applications De Recherche Scientifique
(12Z,14Z)-11-hydroxyicosa-12,14-dienoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling pathways.
Medicine: Investigated for its potential anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (12Z,14Z)-11-hydroxyicosa-12,14-dienoic acid exerts its effects involves its interaction with specific molecular targets. The hydroxy group and conjugated diene system allow it to participate in various biochemical pathways, potentially modulating enzyme activity and cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(12Z,14Z)-icosa-12,14-dienoic acid: Lacks the hydroxy group.
11-hydroxyicosanoic acid: Lacks the conjugated diene system.
(12Z)-11-hydroxyicosa-12-enoic acid: Contains only one double bond.
Uniqueness
(12Z,14Z)-11-hydroxyicosa-12,14-dienoic acid is unique due to the presence of both the hydroxy group and the conjugated diene system, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C20H36O3 |
|---|---|
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
(12Z,14Z)-11-hydroxyicosa-12,14-dienoic acid |
InChI |
InChI=1S/C20H36O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h7,10,13,16,19,21H,2-6,8-9,11-12,14-15,17-18H2,1H3,(H,22,23)/b10-7-,16-13- |
Clé InChI |
HDMIRVFIVOGVIC-XCRWTIQCSA-N |
SMILES isomérique |
CCCCC/C=C\C=C/C(CCCCCCCCCC(=O)O)O |
SMILES canonique |
CCCCCC=CC=CC(CCCCCCCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


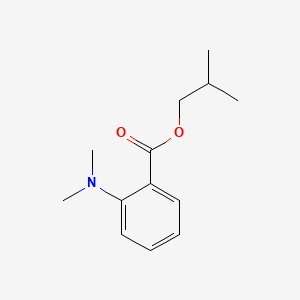


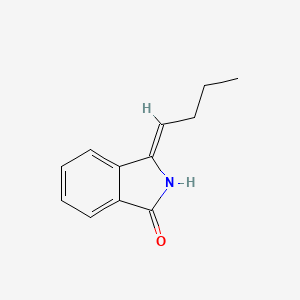
![(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B12338820.png)
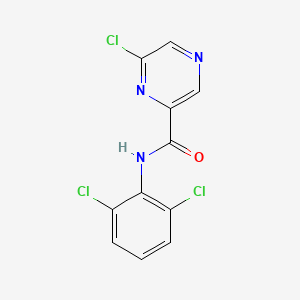
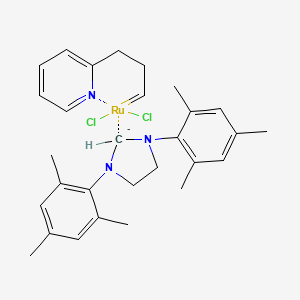

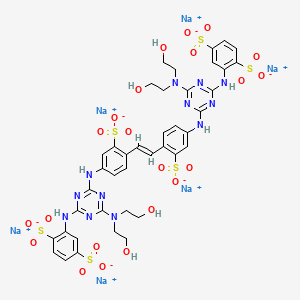
![4(3H)-Quinazolinone, 7-methoxy-2-[4-(1-methylethyl)-2-thiazolyl]-](/img/structure/B12338858.png)
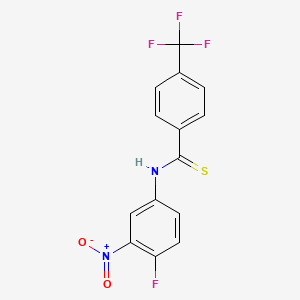

![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B12338867.png)
